molecular formula C14H10ClIN2O B5914940 N-[(Z)-(3-chlorophenyl)methylideneamino]-2-iodobenzamide

N-[(Z)-(3-chlorophenyl)methylideneamino]-2-iodobenzamide

Cat. No.: B5914940
M. Wt: 384.60 g/mol
InChI Key: CYUPEKPXQYCIMK-MFOYZWKCSA-N
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Description

N-[(Z)-(3-chlorophenyl)methylideneamino]-2-iodobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, an iodobenzamide moiety, and a methyleneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(3-chlorophenyl)methylideneamino]-2-iodobenzamide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-iodobenzamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-chlorobenzaldehyde+2-iodobenzamideThis compound\text{3-chlorobenzaldehyde} + \text{2-iodobenzamide} \rightarrow \text{this compound} 3-chlorobenzaldehyde+2-iodobenzamide→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(3-chlorophenyl)methylideneamino]-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl and iodobenzamide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(Z)-(3-chlorophenyl)methylideneamino]-2-iodobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-(3-chlorophenyl)methylideneamino]-2-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide
  • N′-[(Z)-(3-chlorophenyl)methylene]isonicotinohydrazide

Uniqueness

N-[(Z)-(3-chlorophenyl)methylideneamino]-2-iodobenzamide is unique due to its specific combination of a chlorophenyl group and an iodobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[(Z)-(3-chlorophenyl)methylideneamino]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIN2O/c15-11-5-3-4-10(8-11)9-17-18-14(19)12-6-1-2-7-13(12)16/h1-9H,(H,18,19)/b17-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUPEKPXQYCIMK-MFOYZWKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C\C2=CC(=CC=C2)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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